6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
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Overview
Description
6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a morpholine moiety, and a propan-2-ylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with morpholine in the presence of a base such as potassium carbonate.
Addition of the Propan-2-ylidene Group: The propan-2-ylidene group can be added through an aldol condensation reaction involving an aldehyde or ketone precursor and a suitable base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various derivatives with different nucleophiles
Scientific Research Applications
6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer-related pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-(piperidin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
- 6-hydroxy-7-(pyrrolidin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
Uniqueness
6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is unique due to the presence of the morpholine moiety, which can impart specific biological activities and properties that are distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-hydroxy-7-(morpholin-4-ylmethyl)-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C16H19NO4/c1-10(2)15-14(19)11-3-4-13(18)12(16(11)21-15)9-17-5-7-20-8-6-17/h3-4,18H,5-9H2,1-2H3 |
InChI Key |
GADRDLUSYOKJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C |
Origin of Product |
United States |
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